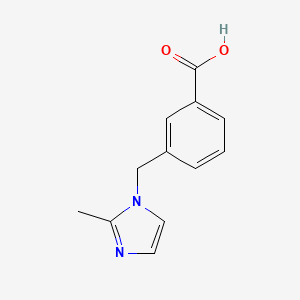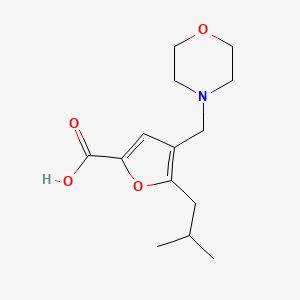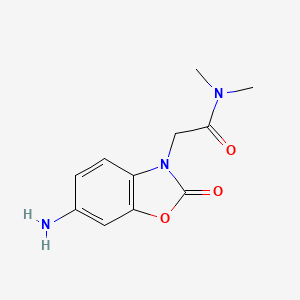amine CAS No. 883545-98-0](/img/structure/B3163370.png)
[2-(3-Methoxypropoxy)ethyl](methyl)amine
Descripción general
Descripción
“2-(3-Methoxypropoxy)ethylamine” is a chemical compound with the CAS Number: 883545-98-0 . It has a molecular weight of 147.22 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-methoxypropoxy)-N-methylethanamine . The InChI code for this compound is 1S/C7H17NO2/c1-8-4-7-10-6-3-5-9-2/h8H,3-7H2,1-2H3 .Physical And Chemical Properties Analysis
“2-(3-Methoxypropoxy)ethylamine” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Enhanced Lipase-Catalyzed Reactions
The use of certain methoxyacetate derivatives, including compounds structurally related to 2-(3-Methoxypropoxy)ethylamine, has significantly improved the rate of lipase-catalyzed aminolysis reactions. A study by Cammenberg et al. explored the molecular basis for this enhancement, finding that interactions between the β-oxygen atom in methoxyacetate and the amine nitrogen atom might be key factors. This insight is valuable for developing more efficient methods for preparing enantiopure amines, which have wide applications in synthetic chemistry (Cammenberg, Hult, & Park, 2006).
Polymer Solar Cells
Amine-based, alcohol-soluble fullerenes, closely related to 2-(3-Methoxypropoxy)ethylamine, have been applied successfully as acceptor and cathode interfacial materials in polymer solar cells. Lv et al. reported the synthesis and application of a specific amine-based fullerene derivative, demonstrating its potential to enhance power conversion efficiency in solar cells. This study highlights the compound's role in facilitating a favorable vertical phase separation, reducing the work function of the cathode, and potentially enabling the development of high-efficiency organic/polymer solar cells (Lv, Lei, Zhu, Hirai, & Chen, 2014).
Supercritical Methanol Methylation
The selective N-methylation of bifunctionalized amines with supercritical methanol, involving catalysts such as Cs-P-Si mixed oxide, has been investigated for its application in synthesizing N-methylated amino alcohols and diamines. This process, explored by Oku et al., demonstrates the potential of supercritical methanol in chemoselective methylation reactions, offering an efficient method for the synthesis of valuable chemical intermediates (Oku, Arita, Tsuneki, & Ikariya, 2004).
Synthesis of Heterocyclic Compounds
Research by Vicentini et al. involves the synthesis of isoxazole and pyrazole ortho-dicarboxylic acid derivatives, employing reactants that share functional similarities with 2-(3-Methoxypropoxy)ethylamine. This study provides a new synthetic route to these heterocyclic compounds, which could have implications in medicinal chemistry and the development of new therapeutic agents (Vicentini, Mazzanti, Morelli, & Manfrini, 2000).
Amidation of Esters
The facilitated direct aminolysis of esters by ammonia to primary amides, using magnesium methoxide or calcium chloride, as studied by Bundesmann et al., represents another application area. This research underscores the compound's role in synthesizing carboxamides from esters, a reaction essential in organic synthesis and pharmaceutical manufacturing (Bundesmann, Coffey, & Wright, 2010).
Safety and Hazards
This compound is associated with several hazard statements, including H226 (flammable liquid and vapor), H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding exposure, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice if feeling unwell .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-methoxypropoxy)-N-methylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-8-4-7-10-6-3-5-9-2/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPGKCMHZICSIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279544 | |
| Record name | 2-(3-Methoxypropoxy)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883545-98-0 | |
| Record name | 2-(3-Methoxypropoxy)-N-methylethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883545-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxypropoxy)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![({1-[2-(3-Fluorophenyl)ethyl]piperidin-3-YL}-methyl)amine](/img/structure/B3163294.png)







![({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine](/img/structure/B3163356.png)
![4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde](/img/structure/B3163364.png)
![3-Methoxy-2-[2-(4-methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B3163367.png)
![3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B3163371.png)
